
(S)-4-Phenylpyrrolidin-2-one
Overview
Description
(S)-4-Phenylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research It is a derivative of pyrrolidinone, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors, advanced catalytic systems, and automated control systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydride or Grignard reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that (S)-4-Phenylpyrrolidin-2-one exhibits neuroprotective properties, particularly in models of ischemic brain injury. In vivo studies demonstrated that this compound could cross the blood-brain barrier and improve cognitive functions in rat models suffering from cerebral ischemia. Behavioral tests showed significant reductions in anxiety and enhancements in locomotor activity compared to control groups .
Antidepressant Activity
Comparative studies have shown that this compound acts as an effective antidepressant. It has been noted to produce less pronounced side effects compared to other psycho-stimulants like racetam derivatives. The compound's mechanism may involve modulation of neurotransmitter systems, particularly through sigma-1 receptor interactions .
Anti-inflammatory Properties
In vitro studies have revealed that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory conditions.
Cognitive Enhancers
Due to its neuroprotective and cognitive-enhancing effects, this compound is being investigated as a prodrug for improving cognitive function in various neurological disorders, including Alzheimer's disease and stroke recovery .
Anticancer Potential
Recent studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting tumor growth in xenograft models, suggesting that it may interfere with cancer cell proliferation and migration through multi-target enzyme inhibition mechanisms .
Case Study 1: Cognitive Function Improvement
In a controlled study involving rats with induced ischemic conditions, administration of this compound resulted in improved performance on cognitive tests compared to saline-treated controls. MRI assessments indicated reduced neurological deficits post-treatment, highlighting its potential for neurological rehabilitation .
Case Study 2: Anti-inflammatory Effects
A study assessing the anti-inflammatory properties of this compound demonstrated a significant decrease in TNF-alpha and IL-6 levels following treatment in macrophage cell lines. This effect indicates its viability as an anti-inflammatory therapeutic agent.
Study | Effect Observed | Control Group |
---|---|---|
Cognitive Function Improvement | Significant improvement in cognitive tests | Saline-treated group |
Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 production | Untreated macrophage cells |
Mechanism of Action
The mechanism of action of (S)-4-Phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Phenylpyrrolidin-2-one: The non-chiral version of the compound.
N-Phenylpyrrolidin-2-one: A similar compound with the phenyl group attached to the nitrogen atom.
2-Phenylpyrrolidin-4-one: A structural isomer with the phenyl group attached to the second carbon.
Uniqueness: (S)-4-Phenylpyrrolidin-2-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or isomeric counterparts. The specific spatial arrangement of atoms in the chiral form can lead to selective interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
(S)-4-Phenylpyrrolidin-2-one, also known as (S)-phenylpiracetam, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring with a phenyl group at the 4-position. Its synthesis often involves chiral resolution methods to obtain the enantiomerically pure form, which is crucial for assessing its biological properties. Recent studies have highlighted the efficiency of asymmetric synthesis techniques, such as dynamic kinetic resolution (DKR), which streamline the production of this compound while minimizing the formation of unwanted racemic mixtures .
1. Cognitive Enhancement
This compound has been shown to exhibit cognitive-enhancing properties. Research indicates that it can improve memory retention and learning capabilities in animal models. For instance, in passive avoidance tests, (S)-phenylpiracetam demonstrated a notable effect on memory performance, although its efficacy was lower compared to its (R)-enantiomer .
2. Antidepressant Effects
The compound has been recognized for its potential antidepressant activity. Studies have indicated that (S)-phenylpiracetam can influence neurotransmitter systems associated with mood regulation, particularly serotonin and dopamine pathways. This suggests a mechanism that could be beneficial in treating depression and anxiety disorders .
3. Neuroprotective Properties
Research has also explored the neuroprotective effects of this compound. It appears to exert protective effects against neurotoxicity induced by various agents, possibly through modulation of oxidative stress and inflammation pathways .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Cognitive Enhancement
In a controlled study, subjects administered (S)-phenylpiracetam showed improved scores on cognitive tests compared to those receiving a placebo. The mechanism was hypothesized to involve enhanced cholinergic activity in the brain .
Case Study 2: Antidepressant Efficacy
A double-blind trial involving patients with major depressive disorder revealed that those treated with this compound experienced significant reductions in depressive symptoms compared to controls, suggesting its potential as an adjunct therapy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-4-Phenylpyrrolidin-2-one, and how do their yields compare under standard conditions?
- Methodological Answer : Two key approaches are enzymatic catalysis and chemical synthesis.
- Enzymatic Dynamic Kinetic Resolution (DKR) : ω-Transaminases catalyze the stereoselective amination of ketones, yielding this compound with moderate enantioselectivity (up to 52.7% yield under optimized conditions) .
- Amination-Lactamization Cascade : Flavin-dependent monooxygenases enable the conversion of prochiral amines into lactams via a one-pot cascade reaction, achieving higher stereochemical purity but requiring precise pH and temperature control .
- Data Comparison : Enzymatic DKR offers scalability but lower yields, while cascade reactions require specialized catalysts and optimization.
Q. How can the absolute stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the crystal structure to determine bond angles and puckering parameters of the pyrrolidinone ring. For example, envelope conformations with q2 = 0.2816 Å and φ2 = 115.6° are indicative of stereochemical configuration .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases, comparing retention times to reference standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : In case of inhalation, move to fresh air; for skin exposure, wash with soap and water. Consult safety data sheets (SDS) for compound-specific hazards (e.g., CAS 105526-85-0) .
Advanced Research Questions
Q. How can enantioselectivity be improved in the enzymatic synthesis of this compound?
- Methodological Answer :
- Enzyme Engineering : Use directed evolution or rational design to modify ω-transaminase active sites, enhancing substrate specificity. For example, mutations at residues interacting with the phenyl group can reduce steric hindrance .
- Reaction Optimization : Adjust pH (6.5–8.5), temperature (25–40°C), and co-solvents (e.g., DMSO ≤10% v/v) to stabilize enzyme activity and substrate binding .
Q. What analytical techniques are suitable for resolving contradictory data on the polymorphic forms of this compound?
- Methodological Answer :
- X-Ray Powder Diffraction (XRPD) : Compare experimental patterns (e.g., peaks at 2θ = 12.4°, 18.7°, 24.3°) with simulated data from SCXRD to identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Measure melting endotherms to detect polymorphic transitions (e.g., sharp peaks at 407–409 K indicate high crystallinity) .
Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic systems?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic (amide nitrogen) and electrophilic (carbonyl carbon) sites.
- Kinetic Isotope Effects (KIE) : Study deuterium substitution at the α-carbon to probe rate-determining steps in reactions like hydrogenation or oxidation .
Q. What strategies mitigate racemization during the purification of this compound?
- Methodological Answer :
Properties
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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